
TD 1 (peptide)
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Overview
Description
It was the first peptide discovered using phage display technology to enhance transdermal delivery of macromolecules . This peptide has gained significant attention due to its ability to overcome the skin barrier and facilitate the delivery of hydrophilic macromolecules, such as proteins, through the skin .
Preparation Methods
Synthetic Routes and Reaction Conditions: TD 1 (peptide) is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin . The process involves the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.
Deprotection: The amino-protecting group is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, activated by a coupling reagent, is added to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of TD 1 (peptide) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:
Large-scale SPPS: Automated synthesizers facilitate the sequential addition of amino acids.
Purification: High-performance liquid chromatography (HPLC) is used to purify the peptide.
Quality Control: Mass spectrometry and other analytical techniques ensure the purity and identity of the peptide.
Chemical Reactions Analysis
Types of Reactions: TD 1 (peptide) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in thiol-disulfide exchange reactions due to the presence of cysteine residues .
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC) and Oxyma Pure are commonly used for peptide bond formation.
Cleavage Reagents: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin.
Thiol-Disulfide Exchange: Dithiothreitol (DTT) can be used to reduce disulfide bonds.
Major Products:
Peptide Fragments: Cleavage reactions yield peptide fragments.
Disulfide-Linked Peptides: Thiol-disulfide exchange reactions can form disulfide-linked peptides.
Scientific Research Applications
TD 1 (peptide) has a wide range of applications in scientific research:
Mechanism of Action
TD 1 (peptide) enhances transdermal delivery by interacting with skin proteins and creating transient openings in the skin barrier . It binds to the Na+/K±ATPase beta-subunit (ATP1B1) and interacts with keratin in the skin, facilitating the penetration of macromolecules . This mechanism allows hydrophilic molecules to bypass the stratum corneum and reach deeper layers of the skin .
Comparison with Similar Compounds
Cell-Penetrating Peptides (CPPs): Peptides like polyarginine and TAT peptide also enhance cellular uptake of macromolecules.
Skin Penetration Enhancement Peptides (SPEPs): Peptides such as SPACE peptide and dermis-localizing peptides share similar functions.
Uniqueness of TD 1 (Peptide): TD 1 (peptide) is unique in its ability to enhance transdermal delivery specifically through the skin barrier, making it particularly valuable for transdermal drug delivery applications . Its discovery using phage display technology also sets it apart from other peptides .
Properties
CAS No. |
918629-48-8 |
---|---|
Molecular Formula |
C₄₀H₆₆N₁₄O₁₆S₂ |
Molecular Weight |
1063.17 |
sequence |
One Letter Code: ACSSSPSKHCG |
Synonyms |
TD 1 (peptide) |
Origin of Product |
United States |
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